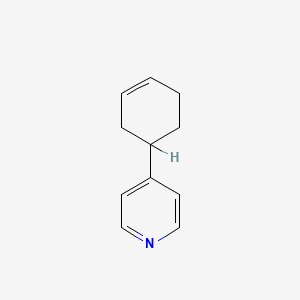

Pyridine, 4-(3-cyclohexen-1-yl)-

Descripción

Historical Context and Development

The historical development of 4-(3-cyclohexen-1-yl)pyridine is intrinsically linked to the broader discovery and development of pyridine chemistry. The foundation for understanding this compound was established when pyridine itself was first discovered by Scottish chemist Thomas Anderson in 1849. Anderson initially encountered pyridine while examining the contents of oil obtained through high-temperature heating of animal bones, separating a colorless liquid with an unpleasant odor from which he later isolated pure pyridine in 1851. The nomenclature of pyridine, derived from the Greek word "pyr" meaning fire due to its flammability, established the naming convention that would later be applied to substituted pyridine derivatives.

The specific compound 4-(3-cyclohexen-1-yl)pyridine emerged as a subject of scientific investigation much later, with the first comprehensive spectroscopic characterization being reported in 2008. This marked a significant milestone in the compound's research history, as comprehensive nuclear magnetic resonance spectroscopic analysis was conducted for the first time, providing detailed insights into its molecular structure and properties. The development of advanced analytical techniques in the late 20th and early 21st centuries enabled researchers to conduct thorough investigations of complex heterocyclic compounds like 4-(3-cyclohexen-1-yl)pyridine.

The evolution of synthetic methodologies for pyridine derivatives has been crucial to the development of 4-(3-cyclohexen-1-yl)pyridine research. Historical synthesis methods such as the Chichibabin synthesis, first reported in 1924, and the Hantzsch pyridine synthesis from 1881, provided the foundational knowledge for developing more sophisticated approaches to substituted pyridines. These classical methods established the principles that would later be adapted and refined for the synthesis of more complex pyridine derivatives, including compounds with cyclohexene substituents.

Structural Significance in Heterocyclic Chemistry

The structural significance of 4-(3-cyclohexen-1-yl)pyridine in heterocyclic chemistry stems from its unique combination of aromatic and alicyclic systems. The compound features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, substituted at the 4-position with a cyclohexene group. This structural arrangement creates a molecule that exhibits properties characteristic of both aromatic heterocycles and unsaturated alicyclic compounds. The presence of the nitrogen atom in the pyridine ring imparts basicity to the molecule and influences its reactivity patterns, while the cyclohexene substituent introduces additional sites for chemical modification and potential stereocenters.

Detailed structural analysis reveals that the molecular formula of 4-(3-cyclohexen-1-yl)pyridine is C₁₁H₁₃N, with a molecular weight of 159.23 grams per mole. The compound's three-dimensional structure has been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy. These investigations have provided comprehensive insights into the electronic environment of both the pyridine ring and the cyclohexene substituent, revealing important information about bond angles, conformational preferences, and electronic interactions between the two ring systems.

The theoretical significance of this compound in heterocyclic chemistry has been demonstrated through computational studies employing both Hartree-Fock and Becke-3-Lee-Yang-Parr density functional theory methods with 6-311++G(d,p) basis sets. These calculations have provided valuable information about the compound's electronic structure, chemical shifts, and molecular geometry. Comparison between experimental and theoretical results has indicated that density functional theory methods, particularly the Becke-3-Lee-Yang-Parr approach, are superior to scaled Hartree-Fock methods for predicting nuclear magnetic resonance properties of this compound.

Table 1: Fundamental Structural Data for 4-(3-Cyclohexen-1-yl)pyridine

Nomenclature and Classification

The nomenclature of 4-(3-cyclohexen-1-yl)pyridine follows established International Union of Pure and Applied Chemistry conventions for naming substituted heterocyclic compounds. The compound belongs to the broader class of pyridine derivatives, specifically categorized as a 4-substituted pyridine where the substituent is a cyclohexenyl group. Alternative names for this compound include 4-(cyclohex-3-en-1-yl)pyridine and pyridine, 4-(3-cyclohexen-1-yl)-, reflecting different approaches to describing the same molecular structure.

From a chemical classification perspective, 4-(3-cyclohexen-1-yl)pyridine is categorized as a heterocyclic compound, specifically falling under the subcategory of substituted pyridines. The compound exhibits characteristics of both aromatic heterocycles, due to the pyridine ring, and unsaturated alicyclic compounds, due to the cyclohexene substituent. This dual nature places it in a unique position within heterocyclic chemistry, as it can participate in reactions typical of both aromatic nitrogen heterocycles and alkene-containing compounds.

The systematic classification of this compound also considers its potential for forming coordination complexes with transition metals. Research has demonstrated that 4-(3-cyclohexen-1-yl)pyridine can serve as a ligand in metal complexes, particularly in Hofmann-type structures. These complexes, with the general formula M(4-Chpy)₂Ni(CN)₄ where M represents various transition metals such as nickel or cobalt, demonstrate the compound's ability to coordinate through its pyridine nitrogen atom. This coordination capability further expands its classification to include potential applications in coordination chemistry and materials science.

Table 2: Classification and Nomenclature Data for 4-(3-Cyclohexen-1-yl)pyridine

Propiedades

Número CAS |

70644-46-1 |

|---|---|

Fórmula molecular |

C11H13N |

Peso molecular |

159.23 g/mol |

Nombre IUPAC |

4-cyclohex-3-en-1-ylpyridine |

InChI |

InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-2,6-10H,3-5H2 |

Clave InChI |

USWHHVUCKNMIRS-UHFFFAOYSA-N |

SMILES |

C1CC(CC=C1)C2=CC=NC=C2 |

SMILES canónico |

C1CC(CC=C1)C2=CC=NC=C2 |

Otros números CAS |

70644-46-1 |

Pictogramas |

Irritant |

Sinónimos |

4-(3-cyclohexen-1-yl)pyridine |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial capabilities of pyridine derivatives. For instance, 4-(3-cyclohexen-1-yl)pyridine has been evaluated for its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Agents

The compound has also been explored for its anti-inflammatory properties. Research indicates that pyridine derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. A study on related pyridine compounds revealed promising results in reducing inflammation markers in vitro .

Drug Development

Pyridine structures are integral in drug design due to their ability to interact with biological targets. The unique electronic properties of pyridine allow for the development of compounds that can serve as enzyme inhibitors or receptor modulators. The synthesis of pyridine-based compounds has been linked to enhanced bioactivity in various therapeutic areas, including cancer and diabetes .

Coordination Chemistry

Hofmann-type Complexes

Pyridine, 4-(3-cyclohexen-1-yl)- has been utilized in the formation of Hofmann-type complexes with metal ions such as nickel and cobalt. These complexes exhibit interesting structural characteristics and have been studied using infrared spectroscopy to understand their vibrational properties. The interaction between the metal center and the pyridine ligand results in unique polymeric structures that can be utilized in catalysis and materials science .

Spectroscopic Studies

FT-IR spectroscopy has been employed to analyze the bonding characteristics of 4-(3-cyclohexen-1-yl)pyridine within metal complexes. The spectral data indicate significant shifts in vibrational frequencies upon complexation, which provides insights into the electronic environment surrounding the metal-ligand interactions .

Material Science Applications

Synthesis of Functional Materials

The reactivity of 4-(3-cyclohexen-1-yl)pyridine allows it to be incorporated into various polymeric materials. Its ability to participate in radical polymerization reactions makes it a valuable monomer for synthesizing advanced materials with tailored properties for applications in electronics and photonics .

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyridine derivatives, including 4-(3-cyclohexen-1-yl)-pyridine, assessed their antimicrobial efficacy using disc diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones against tested pathogens, demonstrating their potential as new antibacterial agents .

Case Study 2: Coordination Chemistry

Research on Hofmann-type complexes involving 4-(3-cyclohexen-1-yl)pyridine showcased the synthesis and characterization of these compounds through spectroscopic techniques. The findings revealed that these complexes could serve as catalysts in organic transformations due to their unique structural features .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Aliphatic Substituents

Compounds like Piperidine, 1-(3-methylcyclohexyl)- (CAS 46179-98-0) and Pyrrolidine, 1-(1-cyclohexen-1-yl)-2-(methoxymethyl)- share aliphatic cyclic substituents but differ in their heterocyclic cores. For example:

- The cyclohexenyl group introduces partial unsaturation, which may enhance reactivity in cycloaddition or hydrogenation reactions compared to fully saturated cyclohexyl analogues.

Derivatives with Aromatic/Planar Substituents

Compounds such as 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one () feature extended aromatic systems. Key distinctions include:

- Synthesis : The naphthyl derivative is synthesized via Fe₂O₃@SiO₂/In₂O₃-catalyzed methods, suggesting that 4-(3-cyclohexen-1-yl)pyridine may require similar heterogeneous catalysis for efficient coupling of bulky substituents .

Amino-Functionalized Pyridine Derivatives

4-(1-Aminoethyl)pyridine (studied in and ) demonstrates how electron-donating substituents modulate properties:

- In contrast, the cyclohexenyl group in 4-(3-cyclohexen-1-yl)pyridine may lower ΔE due to conjugation with the pyridine ring, though experimental data are lacking .

- Solvent Interactions: The aminoethyl group in 4-(1-aminoethyl)pyridine enhances solubility in polar solvents, while the hydrophobic cyclohexenyl substituent likely reduces aqueous solubility.

Métodos De Preparación

Reaction Conditions and Optimization

Key steps include:

-

Boronate preparation : 3-Cyclohexen-1-ylboronic acid pinacol ester is synthesized from cyclohexene derivatives using bis(pinacolato)diboron and a palladium catalyst.

-

Coupling : 4-Bromopyridine reacts with the boronate in a 1:1.2 molar ratio, using Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2 equiv) in toluene/water (3:1) at 80°C for 12 hours.

-

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Table 1. Suzuki-Miyaura Coupling Parameters

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | Cs₂CO₃ (2 equiv) |

| Solvent | Toluene/H₂O (3:1) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Isolated Yield | 68–72% |

This method offers regioselectivity and compatibility with sensitive functional groups, though boronate synthesis adds preparatory steps.

Cyclohexenyl Group Introduction via Dehydrohalogenation

A two-step halogenation-elimination strategy enables direct cyclohexenyl attachment to pyridine.

Halogenation of Pyridine

4-Pyridylmagnesium bromide reacts with 1,3-dibromocyclohexane in THF at −78°C, yielding 4-(3-bromocyclohexyl)pyridine.

Dehydrohalogenation

Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 120°C induces β-elimination, forming the cyclohexenyl double bond.

Table 2. Halogenation-Elimination Performance

| Parameter | Value |

|---|---|

| Halogenation Temp | −78°C |

| Eliminating Agent | DBU (2.5 equiv) |

| Elimination Temp | 120°C |

| Reaction Time | 6 hours |

| Overall Yield | 55–60% |

This route avoids transition metals but requires stringent temperature control.

T3P-Promoted Direct Alkenylation

Recent advances leverage T3P (propylphosphonic anhydride) as a dehydrating agent for coupling pyridine with cyclohexanone-derived intermediates.

Mechanism and Execution

Cyclohexanone undergoes condensation with 4-aminopyridine in the presence of T3P (1.2 equiv) and Et₃N (3 equiv) in acetonitrile at 70°C. The reaction proceeds via iminium ion formation, followed by tautomerization to yield the alkenylated product.

Table 3. T3P-Mediated Alkenylation Metrics

| Factor | Detail |

|---|---|

| Coupling Reagent | T3P (1.2 equiv) |

| Base | Et₃N (3 equiv) |

| Solvent | Acetonitrile |

| Temperature | 70°C |

| Time | 24 hours |

| Yield | 63% |

This method simplifies purification (aqueous workup suffices) but exhibits lower yields due to competing side reactions.

Catalytic Dehydrogenation of Piperidine Derivatives

Hydrogenation-dehydrogenation cycles offer an alternative pathway.

Piperidine Intermediate Synthesis

4-Piperidinylcyclohexanol is prepared via hydrogenation of 4-pyridylcyclohexanone over Raney Ni (10 bar H₂, 80°C, ethanol).

Dehydrogenation

The intermediate undergoes dehydrogenation using Pd/C (5 wt%) in mesitylene at 150°C, yielding 4-(3-cyclohexen-1-yl)pyridine.

Table 4. Dehydrogenation Efficiency

| Condition | Specification |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| Solvent | Mesitylene |

| Temperature | 150°C |

| H₂ Pressure | Ambient (open system) |

| Yield | 58% |

This approach benefits from commercial catalysts but risks over-dehydrogenation to aromatic byproducts .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR can identify substituent positions and cyclohexenyl ring dynamics (e.g., coupling constants for olefinic protons).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (theoretical: 159.228 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., π–π stacking) in crystalline forms .

How can researchers address contradictory data on regioselectivity in catalytic reactions involving Pyridine, 4-(3-cyclohexen-1-yl)-?

Advanced Research Question

Contradictions, such as poor regioselectivity in Rh-catalyzed hydroboration , may arise from competing steric and electronic factors. Methodological solutions include:

- Steric Maps : Analyze substituent bulk using molecular modeling software.

- Electronic Tuning : Introduce electron-withdrawing/donating groups to the pyridine ring.

- Catalyst Screening : Test alternative catalysts (e.g., Ir or Pt complexes) to favor specific pathways.

What computational methods are suitable for predicting the biological interactions of Pyridine, 4-(3-cyclohexen-1-yl)-?

Advanced Research Question

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock or Schrödinger. Focus on π–π stacking (pyridine ring) and hydrophobic interactions (cyclohexenyl group) .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

- QSAR Models : Corrogate substituent effects with bioactivity data from analogous compounds .

How does protonation of the pyridine nitrogen affect the reactivity of Pyridine, 4-(3-cyclohexen-1-yl)- in acidic media?

Advanced Research Question

Protonation enhances electrophilicity, facilitating nucleophilic attacks (e.g., alkylation). Crystallographic studies of related pyridinium salts (e.g., trifluoroacetate derivatives) show altered bond lengths and hydrogen-bonding networks . Experimental validation requires pH-controlled reactions monitored via UV-Vis or potentiometric titration.

What are the key challenges in scaling up synthetic protocols for Pyridine, 4-(3-cyclohexen-1-yl)-, and how can they be mitigated?

Advanced Research Question

- Byproduct Formation : Optimize stoichiometry and use scavengers (e.g., molecular sieves) for moisture-sensitive steps.

- Purification : Employ column chromatography with gradient elution or recrystallization from ethanol/water mixtures.

- Safety : Address hazards (e.g., flammability of cyclohexene derivatives) via inert atmospheres and controlled heating .

How can researchers leverage structure-activity relationships (SAR) to design derivatives of Pyridine, 4-(3-cyclohexen-1-yl)- with enhanced properties?

Advanced Research Question

- Substituent Variation : Introduce halogens or methoxy groups to the cyclohexenyl ring to modulate lipophilicity (LogP) .

- Bioisosteric Replacement : Replace the cyclohexenyl group with bicyclic systems (e.g., norbornene) for improved metabolic stability.

- Data Integration : Cross-reference SAR with databases like ChEMBL or PubChem for trend analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.